molecular formula C9H9ClN4 B13080600 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13080600
M. Wt: 208.65 g/mol
InChI Key: IXQIPQOTNQUUBV-UHFFFAOYSA-N
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Description

4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyridine with a suitable pyrazole derivative. One common method involves the use of 4-chloropyridine and 1H-pyrazole-3-amine as starting materials. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, DMF, DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of both a pyrazole and pyridine ring, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

4-chloro-1-(pyridin-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H9ClN4/c10-8-6-14(13-9(8)11)5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,13)

InChI Key

IXQIPQOTNQUUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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